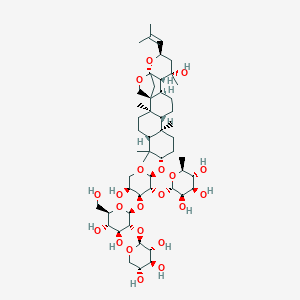

JujubosideB

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Jujuboside B (CAS 55466-05-2) is a highly purified dammarane-type tetracyclic triterpenoid saponin natively extracted from the seeds of Ziziphus jujuba. With a molecular weight of 1045.21 g/mol, it serves as a critical reference standard and primary active pharmaceutical ingredient in neuropharmacological and cardiovascular research. Unlike crude botanical matrices which suffer from extreme batch-to-batch variability, high-purity Jujuboside B provides a strict, quantifiable baseline for evaluating GABA-A receptor modulation and cellular apoptosis pathways. Its procurement is essential for laboratories requiring a stable, non-aqueous-soluble saponin standard that bypasses the pharmacokinetic limitations inherent to its heavily glycosylated structural analogs.

Research Fit

Procuring crude Ziziphus jujuba extracts or substituting with the closely related analog Jujuboside A introduces severe experimental artifacts. Crude seed extracts exhibit drastic compositional fluctuations based on geographical origin and harvest timing, making reproducible dosing impossible [1]. More critically, substituting with Jujuboside A fails in in vitro cellular and receptor-binding assays. Jujuboside A is functionally a prodrug with massive molecular volume and poor bioavailability (1.32%); it requires in vivo gastric hydrolysis to convert into Jujuboside B and jujubogenin before it can effectively bind GABA-A receptors[2]. Furthermore, Jujuboside A completely lacks the anti-platelet aggregation activity intrinsic to Jujuboside B, meaning structural substitution in cardiovascular models will yield absolute false negatives [3].

Substitution Risk

References

- [1] Frontiers in Plant Science. 'Comparison of the Bioactive Components in Two Seeds of Ziziphus Species by Different Analytical Approaches Combined with Chemometrics.'

- [2] Journal of Agricultural and Food Chemistry. 'Gastrointestinal Absorption and Metabolic Dynamics of Jujuboside A, A Saponin Derived from the Seed of Ziziphus jujuba.'

- [3] Journal of Natural Products. 'Antitumor Activity of Jujuboside B and the Underlying Mechanism via Induction of Apoptosis and Autophagy.'

Direct GABA-A Receptor Activation vs. Prodrug Limitations

In comparative pharmacokinetic and receptor-binding studies, Jujuboside B demonstrates direct affinity for GABA-A receptors compared to its precursor, Jujuboside A. Research indicates that Jujuboside A exhibits an extremely low oral bioavailability of 1.32% and cannot efficiently penetrate the blood-brain barrier due to its larger molecular volume. Instead, it must be hydrolyzed in the gastric environment into Jujuboside B and jujubogenin to exert sedative bioactivity. When applied directly to hippocampal neurons, Jujuboside B significantly promotes cell growth and induces the relative expression of GABA(A) α1 and α5 subunits in a dose-dependent manner, an effect unachievable with unhydrolyzed Jujuboside A in vitro [1].

| Evidence Dimension | In vitro GABA-A receptor activation and BBB penetration potential |

| Target Compound Data | Jujuboside B directly binds GABA-A receptors and upregulates α1/α5 subunit expression without metabolic conversion. |

| Comparator Or Baseline | Jujuboside A (requires gastric hydrolysis; 1.32% bioavailability; poor BBB penetration). |

| Quantified Difference | Direct receptor binding and activation achieved by Jujuboside B, whereas Jujuboside A relies entirely on downstream metabolism. |

| Conditions | In vitro hippocampal neuron cultures and in vivo pharmacokinetic tracking. |

For in vitro neuropharmacological assays, buyers must procure Jujuboside B to ensure direct receptor interaction, as Jujuboside A will remain inactive without an in vivo gastric digestion model.

Exclusive Anti-Platelet Aggregation Activity

Structural differences between Jujuboside B and Jujuboside A dictate entirely divergent cardiovascular profiles. A direct comparison of the two saponins revealed that only Jujuboside B possesses potent inhibitory effects on platelet aggregation induced by collagen, thrombin, arachidonic acid (AA), and adenosine diphosphate (ADP). Furthermore, Jujuboside B significantly inhibits collagen-induced thromboxane A2 production in rat platelets and provides protection in thromboembolic models. Jujuboside A demonstrated no such inhibitory activity under identical assay conditions [1].

| Evidence Dimension | Inhibition of induced platelet aggregation |

| Target Compound Data | Jujuboside B exhibits potent multi-pathway inhibition (collagen, thrombin, AA, ADP). |

| Comparator Or Baseline | Jujuboside A (No inhibitory effect). |

| Quantified Difference | 100% functional divergence in anti-platelet activity between the two analogs. |

| Conditions | Rat platelets and in vivo thromboembolic models. |

Researchers designing antithrombotic or cardiovascular screening panels must strictly select Jujuboside B, as utilizing Jujuboside A will result in a complete failure of the assay.

Solvent Sensitivity and Stock Solution Reproducibility

The processability and assay reproducibility of Jujuboside B are highly dependent on strict solvent selection. While the compound can achieve high solubility concentrations of up to 100 mg/mL (95.67 mM) in pure Dimethyl sulfoxide (DMSO), it is strictly insoluble in water. Crucially, technical datasheets indicate that moisture-contaminated DMSO significantly reduces its solubility profile, leading to unpredictable precipitation. For lower-toxicity applications, it can be dissolved in ethanol at ≥17.43 mg/mL, provided ultrasonic agitation is applied .

| Evidence Dimension | Solubility and stock stability |

| Target Compound Data | 100 mg/mL in anhydrous DMSO; ≥17.43 mg/mL in EtOH with sonication. |

| Comparator Or Baseline | Aqueous buffers or moisture-contaminated DMSO (insoluble / unpredictable precipitation). |

| Quantified Difference | Complete loss of solubility when exposed to aqueous or moisture-rich environments. |

| Conditions | Standard laboratory stock solution preparation at room temperature. |

Procurement teams must ensure that anhydrous solvents are sourced concurrently, as improper handling with standard aqueous buffers will ruin the compound and invalidate quantitative dosing.

In Vitro GABAergic Neurotransmission and Insomnia Modeling

Because Jujuboside B does not require gastric hydrolysis to become active, it is the mandatory choice for in vitro cell culture models investigating GABA-A receptor modulation, α1/α5 subunit expression, and hippocampal neuron growth. It provides a reliable, direct-acting standard that Jujuboside A cannot match [1].

Antithrombotic and Cardiovascular Drug Discovery

Due to its exclusive ability to inhibit collagen-, thrombin-, AA-, and ADP-induced platelet aggregation, Jujuboside B is the required triterpenoid standard for developing botanical-derived antithrombotic therapies and evaluating thromboxane A2 suppression pathways[2].

Quality Control and Chemometric Standardization of Botanical Extracts

Given the extreme variability of saponin content in Ziziphus jujuba seeds across different geographic regions, high-purity Jujuboside B is an essential analytical reference standard for HPLC-ELSD workflows to validate the commercial and therapeutic grade of raw botanical materials [3].

Application Fit Matrix

References

- [1] Journal of Agricultural and Food Chemistry. 'Gastrointestinal Absorption and Metabolic Dynamics of Jujuboside A, A Saponin Derived from the Seed of Ziziphus jujuba.'

- [2] Journal of Natural Products. 'Antitumor Activity of Jujuboside B and the Underlying Mechanism via Induction of Apoptosis and Autophagy.'

- [3] Frontiers in Plant Science. 'Comparison of the Bioactive Components in Two Seeds of Ziziphus Species by Different Analytical Approaches Combined with Chemometrics.'

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Explore Compound Types